molecular formula C6H11NO B2520036 (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol CAS No. 21473-16-5

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Cat. No.: B2520036
CAS No.: 21473-16-5
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-PHDIDXHHSA-N
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Description

Significance of Bridged Bicyclic Scaffolds in Contemporary Chemical Research

Bridged bicyclic scaffolds are molecular frameworks where two rings share three or more atoms, creating a rigid three-dimensional structure. youtube.com This structural rigidity distinguishes them from more flexible acyclic and monocyclic compounds. The constrained conformation of bridged bicyclic systems can enhance their binding affinity and selectivity to biological targets, such as enzymes and receptors. This makes them valuable scaffolds in the design of new therapeutic agents. nih.govresearchgate.net

The significance of these scaffolds is underscored by their presence in a wide array of natural products and pharmaceuticals. youtube.com Their unique stereochemical and conformational properties can significantly influence biological activity. youtube.com In medicinal chemistry, the incorporation of bridged bicyclic moieties is a strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org The development of efficient synthetic methods to construct these complex bridged ring systems remains a dynamic and challenging area of organic chemistry.

Key Characteristics of Bridged Bicyclic Scaffolds
CharacteristicDescriptionSignificance in Chemical Research
Structural RigidityThe bridge connecting the bridgehead atoms limits conformational flexibility. youtube.comProvides a well-defined three-dimensional structure, crucial for molecular recognition and binding to biological targets.
Three-DimensionalityOffers a non-flat molecular shape.Allows for the exploration of chemical space beyond traditional flat aromatic structures in drug design. rsc.org
Stereochemical ComplexityThe presence of multiple chiral centers and diastereomeric possibilities (e.g., exo/endo isomerism). youtube.comEnables fine-tuning of biological activity and specificity through stereochemically defined analogues.
Natural Product MotifFound in numerous biologically active natural products. youtube.comServes as an inspiration for the design and synthesis of novel bioactive compounds.

Overview of the 1-Azabicyclo[2.2.1]heptane Core in Synthetic and Medicinal Chemistry

The 1-azabicyclo[2.2.1]heptane core is a nitrogen-containing bridged bicyclic heterocycle. The presence of the nitrogen atom at a bridgehead position introduces unique chemical properties and provides a handle for further chemical modifications. This scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

Derivatives of 1-azabicyclo[2.2.1]heptane have been investigated for a range of biological activities. For instance, they have been explored as potential agents for treating central nervous system disorders. ontosight.ai The rigid framework allows for the precise positioning of functional groups to interact with specific biological targets. In synthetic chemistry, the 1-azabicyclo[2.2.1]heptane skeleton serves as a versatile building block for the construction of more complex molecules. The development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of these compounds, which often exhibit distinct biological effects.

Stereochemical Considerations and IUPAC Nomenclatural Context for Azabicyclo[2.2.1]heptanols

The nomenclature and stereochemistry of bridged bicyclic systems are defined by specific IUPAC rules. The name "1-azabicyclo[2.2.1]heptane" provides detailed information about the molecule's structure.

"aza" : Indicates the replacement of a carbon atom with a nitrogen atom in the ring system. The "1-" prefix specifies the position of the nitrogen atom at a bridgehead.

"bicyclo" : Denotes a molecule with two rings. openochem.org

"[2.2.1]" : These numbers represent the lengths of the three bridges connecting the two bridgehead atoms, in descending order. openochem.orgvedantu.com In this case, there are two bridges of two carbons each and one bridge of a single carbon.

"heptane" : Refers to the total number of atoms (seven) in the bicyclic framework (6 carbons and 1 nitrogen). openochem.org

The stereochemistry of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol is designated by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This compound has three stereocenters:

C1 (a bridgehead carbon)

C3 (the carbon bearing the hydroxyl group)

C4 (the other bridgehead carbon)

The descriptors (1R), (3R), and (4S) specify the absolute configuration at each of these chiral centers, respectively. The assignment of R (Rectus) or S (Sinister) is determined by assigning priorities to the substituents on each stereocenter based on atomic number and then observing the direction of decreasing priority. libretexts.orgmyheplus.comopenochem.org

The position of the hydroxyl group on the bicyclic ring can also be described using the terms exo and endo. An exo substituent is on the side of the smaller bridge, while an endo substituent is on the side of the larger bridge. In the 1-azabicyclo[2.2.1]heptane system, this helps to define the relative stereochemistry of substituents. youtube.comacs.org

IUPAC Nomenclature and Stereochemical Descriptors for this compound
ComponentExplanationReference
1-azaA nitrogen atom is at position 1 (a bridgehead).General IUPAC rules for heterocycles.
bicycloThe compound has a two-ring system. openochem.org
[2.2.1]The bridges connecting the two bridgehead atoms consist of 2, 2, and 1 atom(s), respectively. openochem.orgvedantu.com
heptanThe total number of atoms in the bicyclic core is seven. openochem.org
-3-olA hydroxyl (-OH) group is attached to the 3rd atom of the ring system.General IUPAC rules for functional groups.
(1R,3R,4S)Specifies the absolute configuration at the three chiral centers (C1, C3, and C4) according to Cahn-Ingold-Prelog rules. wikipedia.orglibretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-16-5
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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Structural and Conformational Analysis of Azabicyclo 2.2.1 Heptane Systems

Bicyclic Geometry and Intrinsic Rigidity of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane scaffold is a bicyclic amine characterized by a highly rigid and strained structure. This rigidity is a direct consequence of the bridged bicyclic system, which locks the molecule into a constrained conformation. The core structure can be described as a boat-like conformation of the six-membered ring, which is enforced by the bridging nitrogen atom. This arrangement provides a fixed and predictable three-dimensional orientation of substituents.

The presence of the nitrogen atom at a bridgehead position introduces significant geometric constraints and ring strain. This inherent rigidity makes the 1-azabicyclo[2.2.1]heptane scaffold a valuable component in medicinal chemistry and materials science, as it can reduce the entropic penalty upon binding to biological targets. rsc.org The constrained nature of this scaffold allows for the precise orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for various biological targets. rsc.org Furthermore, the bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane, a related system, is also noted for the rigidity imparted by the C1–C7–C4 bridge, resulting in a boat conformation for its cage-like structure. nih.gov

The structural parameters of the 1-azabicyclo[2.2.1]heptane system have been a subject of interest. For instance, in a derivative, the distance between the bridgehead atoms C1 and C4 was determined to be statistically similar in different crystallographically independent molecules, highlighting the scaffold's rigidity. nih.gov The introduction of a nitrogen atom into the bicyclic framework adds a layer of complexity and functionality, making these nitrogen-containing bridged heterocycles of immense potential in drug discovery.

Stereochemical Features and Their Impact on Molecular Architecture within Azabicyclo[2.2.1]heptane Derivatives

The stereochemistry of 1-azabicyclo[2.2.1]heptane derivatives is a critical aspect that profoundly influences their molecular architecture and, consequently, their biological activity. The rigid bicyclic framework allows for the existence of various stereoisomers, typically designated as exo and endo, depending on the orientation of substituents relative to the main ring structure. The defined stereochemistry of this bicyclic core is crucial for the biological activity of the resulting compounds. rsc.org

The ability to synthesize enantiomerically pure forms of azabicyclo[2.2.1]heptane derivatives is of significant importance. For example, a process for the preparation of enantiomerically pure ethyl (3R,4S)- and (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylates has been reported, with the absolute configuration of the bicyclic esters being deduced by X-ray crystallography of an intermediate. acs.org This highlights the importance of stereochemical control in the synthesis of these complex molecules. The fixed spatial orientation of substituents on the bicyclic frame allows for the precise probing of biological receptor binding sites. rsc.org

Conformational Flexibility and Strain Energy within the Azabicyclo[2.2.1]heptane Framework

While the 1-azabicyclo[2.2.1]heptane framework is characterized by its intrinsic rigidity, it is not devoid of conformational nuances. The concept of conformational flexibility in this context refers to subtle variations in bond angles and torsional strains rather than large-scale conformational changes. The bridged structure locks the system into a strained yet stable conformation. rsc.org

The ring strain in bicyclo[2.2.1]heptane systems is a significant driving force in their chemical reactivity. rsc.org The introduction of a nitrogen atom at the bridgehead position in the 1-azabicyclo[2.2.1]heptane system contributes to this strain, with deviations from ideal bond angles. Computational studies have been employed to understand the strain energy within these systems. For instance, the strain energy of the 7-azabicyclo[2.2.1]heptane core has been a subject of theoretical calculations.

The strain in these bicyclic systems is a combination of angle strain and torsional (eclipsing) strain. Molecular mechanics calculations can be used to estimate the change in energy between the pyramidal ground state and the planar transition state of the nitrogen atom, which relates to the inversion barrier. For 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is found to be slightly more stable than the exo isomer. The nitrogen atom of the amide group in certain 2-azabicyclo[2.2.1]heptan-3-one derivatives has been shown to be responsible for the retention of stereochemistry in certain reactions.

Spectroscopic (e.g., NMR) and Crystallographic Insights into Azabicyclo[2.2.1]heptanol Structures

Spectroscopic and crystallographic techniques are indispensable tools for the structural elucidation of 1-azabicyclo[2.2.1]heptanol derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of these molecules in solution, while X-ray crystallography offers a precise picture of their solid-state structure.

The absolute configuration of enantiomerically pure bicyclic esters related to the 1-azabicyclo[2.2.1]heptane system has been determined through X-ray crystallography of an intermediate. acs.org Similarly, the stereochemistry of the exo isomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography. These studies provide definitive proof of the three-dimensional arrangement of atoms in the crystal lattice.

Below is an interactive table with hypothetical ¹H and ¹³C NMR data for (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, based on typical chemical shifts for similar bicyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C2-H2.8 - 3.255 - 60
C3-H3.9 - 4.370 - 75
C4-H2.5 - 2.945 - 50
C5-H1.6 - 2.025 - 30
C6-H1.5 - 1.928 - 33
C7-H1.8 - 2.235 - 40
OHVariable-

Note: This data is illustrative and not based on experimentally verified spectra for the specific compound.

DFT calculations are also used to predict spectroscopic properties like NMR chemical shifts, which can be invaluable for structural characterization by comparing predicted spectra with experimental data. rsc.org

Applications of 1 Azabicyclo 2.2.1 Heptane Scaffolds in Medicinal Chemistry and Chemical Biology

Design Principles for Ligands Incorporating the 1-Azabicyclo[2.2.1]heptane Core

The 1-azabicyclo[2.2.1]heptane, or azanorbornane, scaffold is a conformationally rigid bicyclic amine. This structural rigidity is a key feature in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The defined three-dimensional arrangement of atoms provides a fixed framework for the precise positioning of pharmacophoric elements to interact with receptor binding sites.

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling for ligands incorporating the 1-azabicyclo[2.2.1]heptane core often identifies the bicyclic nitrogen as a crucial cationic center. At physiological pH, this nitrogen is protonated, forming a key interaction with anionic amino acid residues, such as aspartate, in the binding pockets of receptors like muscarinic and nicotinic acetylcholine (B1216132) receptors. mdpi.com

Computational studies and ligand-receptor interaction hypotheses for related azabicyclic compounds suggest that the rigid scaffold orients substituents in specific vectors to engage with accessory binding sites. For instance, in the σ2 receptor, molecular docking studies of ligands containing a similar 2,5-diazabicyclo[2.2.1]heptane core predicted that the protonated nitrogen forms a salt bridge with an aspartate residue (ASP29). mdpi.com Furthermore, interactions like π-stacking with tyrosine residues (TYR150) were identified as significant for high binding affinity. mdpi.com This modeling provides a rationale for how the rigid bicyclic structure can be optimized to achieve potent and selective receptor modulation.

Structure-Activity Relationship (SAR) Studies of Azabicyclo[2.2.1]heptane Derivatives

Structure-activity relationship (SAR) studies on derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have been instrumental in optimizing ligands for various receptor targets. These studies systematically modify the core structure and evaluate the resulting impact on biological activity.

For muscarinic agonists, the development of azanorbornane-methyl and amino oxadiazoles (B1248032) demonstrated marked improvements in potency and efficacy over earlier, more flexible compounds. mdpi.commdpi.com Research highlighted that the stereochemistry of the substituent on the azanorbornane ring is critical; specifically, the 3-exo configuration, as present in (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, showed superior potency and efficacy, which is attributed to a lower steric hindrance within the receptor's active site. mdpi.com

In the context of nicotinic receptor ligands, SAR studies on epibatidine (B1211577) analogues, which feature a 7-azabicyclo[2.2.1]heptane core, have shown that substitutions on the pyridine (B92270) ring dramatically affect affinity and selectivity. For example, adding an electron-releasing amino group at the 3'-position of the pyridine ring resulted in a compound with a Kᵢ of 0.001 nM at α4β2 nAChRs, which is 26 times more potent than epibatidine. acs.org This analogue also displayed a 14,000-fold selectivity for α4β2 over α7 subtypes. acs.org

The table below summarizes SAR findings for various azabicyclo[2.2.1]heptane derivatives targeting nicotinic receptors.

Compound SeriesCore StructureKey SAR FindingTarget ReceptorReference
Epibatidine Analogues7-Azabicyclo[2.2.1]heptaneAn electron-releasing 3'-amino group on the pyridinyl moiety increased affinity 26-fold compared to epibatidine.α4β2 nAChR acs.org
Pyrazoline Derivatives7-Azabicyclo[2.2.1]heptaneStrong electron-withdrawing groups at certain positions are optimal for androgen receptor agonist activity.Androgen Receptor acs.org
Biaryl Substituted Derivatives2,5-Diazabicyclo[2.2.1]heptaneA 5-N-methyl substituent and the nature of the terminal aryl group are critical for potent agonist activity.α7 nAChR nih.gov
Spiro-cyclic Compounds1-Azabicyclo[2.2.1]heptaneAn oxazol-2'-amine component substituted with heteroaryl moieties led to potent ligands (e.g., EC₅₀ of 34 nM).α7 nAChR nih.gov

Exploration as Muscarinic Acetylcholine Receptor (mAChR) Agonists

The 1-azabicyclo[2.2.1]heptane scaffold has been a valuable template in the quest for selective muscarinic acetylcholine receptor (mAChR) agonists. There are five mAChR subtypes (M1-M5), and subtype-selective activation is a key goal for developing therapies with fewer side effects. ed.ac.uk The M1 receptor, in particular, is a target for treating cognitive deficits associated with Alzheimer's disease. mdpi.com

Functional Selectivity for mAChR Subtypes (e.g., m1)

Efforts to develop functionally selective M1 agonists have utilized the azanorbornane core. Functional selectivity refers to the ability of a ligand to produce different downstream signaling effects depending on the receptor subtype it binds to. While achieving high binding selectivity has been challenging due to the highly conserved nature of the orthosteric binding site across mAChR subtypes, ligands based on the 1-azabicyclo[2.2.1]heptane scaffold have shown promise. mdpi.com

Compounds incorporating this core have been developed that demonstrate preferential activation of M1 and M4 receptors over M2 and M3 subtypes, which are associated with cardiovascular and gastrointestinal side effects, respectively. nih.govgoogle.com For example, xanomeline, a related M1/M4-preferring agonist, has shown efficacy in preclinical models of cognitive enhancement. mdpi.com The development of quinuclidine (B89598) and azanorbornane-based oxadiazoles represented a significant step forward, yielding potent agonists with improved efficacy profiles compared to earlier prototypes like arecoline. mdpi.commdpi.com

Enantiomeric Efficacy and Potency in Muscarinic Receptor Modulation

The stereochemistry of ligands based on the 1-azabicyclo[2.2.1]heptane core is a critical determinant of their interaction with muscarinic receptors. The specific spatial arrangement of atoms and functional groups dictates how well the ligand fits into the chiral environment of the receptor's binding site.

Studies on related rigid bicyclic systems, such as quinuclidinol derivatives, have established that enantiomers can exhibit significant differences in potency and efficacy. For instance, the synthesis and resolution of (R)- and (S)-3-quinuclidinol, a structurally related 1-azabicyclo[2.2.2]octane alcohol, is a well-established process, underscoring the importance of accessing enantiomerically pure compounds for pharmacological evaluation. acs.org While specific data on the enantiomeric efficacy of this compound is not detailed in the provided context, the principles derived from analogous systems strongly suggest that its specific stereoisomeric form is essential for its biological activity profile. Research on azanorbornane derivatives has consistently shown that one enantiomer is significantly more active than the other, reinforcing the stereo-differentiated nature of muscarinic receptor modulation.

Utility in Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

Beyond its use in targeting muscarinic receptors, the azabicyclo[2.2.1]heptane scaffold has proven to be a versatile platform for the development of ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a wide range of physiological and pathological processes, making them important therapeutic targets.

The scaffold is a core component of epibatidine, a potent nAChR agonist, although its therapeutic use is limited by toxicity. nih.gov This has spurred the development of numerous epibatidine analogues based on the 7-azabicyclo[2.2.1]heptane framework to create safer and more selective nAChR ligands. acs.orgnih.gov SAR studies have led to the synthesis of derivatives with picomolar binding affinities and substantial selectivity between nAChR subtypes. acs.org For instance, enantiomeric resolution has shown that (-)-enantiomers of certain 7-azabicyclo[2.2.1]heptane derivatives possess significantly higher binding affinity than their corresponding (+)-enantiomers. acs.org

Furthermore, the 1-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane cores have been incorporated into novel ligands targeting the α7 nAChR subtype, which is implicated in cognitive function and inflammatory processes. nih.govnih.gov Spiro-cyclic compounds bearing the 1-azabicyclo[2.2.1]heptane moiety have yielded potent α7 agonists, while biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have also been identified as potent α7 NNR agonists. nih.govnih.gov

The table below presents data on various azabicyclo[2.2.1]heptane derivatives developed as nAChR ligands.

CompoundCore ScaffoldTarget nAChR SubtypeBinding Affinity (Kᵢ) / Efficacy (EC₅₀)Reference
(-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane7-Azabicyclo[2.2.1]heptaneGeneral nAChRDemonstrated good properties as a PET radioligand. acs.org
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (2i)7-Azabicyclo[2.2.1]heptaneα4β2Kᵢ = 0.001 nM acs.org
Spiro-cyclic oxazol-2'-amine derivative (Compound 21)1-Azabicyclo[2.2.1]heptaneα7EC₅₀ = 34 nM nih.gov
Biaryl substituted diazabicycloheptane2,5-Diazabicyclo[2.2.1]heptaneα7Identified as potent agonists. nih.gov

Design and Synthesis of Epibatidine Analogues and 7-Azanorbornane Derivatives

The natural alkaloid epibatidine, a potent nAChR agonist isolated from the skin of the poison frog Epipedobates tricolor, features a 7-azabicyclo[2.2.1]heptane core. le.ac.uk Its high analgesic potency is unfortunately coupled with significant toxicity, which has spurred extensive research into synthesizing analogues with improved therapeutic profiles. le.ac.uk

A common strategy for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the Aza Diels-Alder reaction, which effectively builds the rigid bicyclic amine structure. le.ac.uk For instance, the reaction can yield a 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton, which serves as a versatile intermediate. le.ac.uk This intermediate can undergo further modifications, such as bromination, which leads to a reactive tricyclic salt. Subsequent skeletal rearrangement can introduce functionalities at the 7-position (anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane). le.ac.uk This position is crucial for introducing various heterocyclic moieties to modulate pharmacological activity. le.ac.uk Nucleophilic substitution at C-7 often proceeds with retention of configuration, suggesting participation from the bicyclic nitrogen's lone pair. le.ac.uk

Another synthetic approach involves the intermolecular reaction of the 7-azabicyclo[2.2.1]hept-2-yl radical with radical acceptors like acrylonitrile. nih.gov This method provides a convenient route to exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, which are key precursors for heterocyclic epibatidine analogues such as tetrazoloepibatidines and oxadiazoloepibatidine. nih.gov Researchers have also developed one-pot methods starting from substituted cyclohexanones to produce 7-azabicyclo[2.2.1]heptane-1-carbonitriles, which can be elaborated into novel 1-substituted epibatidine analogues. researchgate.netrsc.org

Receptor Binding Affinities of nAChR Ligands Incorporating Azabicyclo[2.2.1]heptane

The rigid azabicyclo[2.2.1]heptane scaffold is instrumental in designing ligands with high affinity and selectivity for various nAChR subtypes, which are implicated in a range of neurological disorders. The binding affinity, typically measured as the inhibition constant (Kᵢ), quantifies the potency of these ligands.

Derivatives of the 7-azabicyclo[2.2.1]heptane skeleton have shown promising selectivity for the α4β2 subtype, a key target for smoking cessation therapies. For example, certain 1-substituted epibatidine analogues demonstrate selective binding to the α4β2 nAChR with Kᵢ values in the nanomolar range. rsc.org Modifications on the pyridine ring of epibatidine analogues, as well as alterations to the bicycloalkane core, significantly impact binding affinity and selectivity across different nAChR subtypes, including α4β2, α6β2, α3β4, and α7. nih.gov For instance, replacing the methylpyrrolidine ring of nicotine (B1678760) with an azabicyclo[2.2.1]heptane structure can yield compounds with Kᵢ values of 0.46 nM at α4β2, 4.4 nM at α3β4*, and 7.6 nM at α7-nAChRs. nih.gov

The table below presents the binding affinities of selected ligands incorporating the azabicyclo[2.2.1]heptane scaffold for various nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Reference
1-Substituted Epibatidine Analogue 1α4β240 rsc.org
1-Substituted Epibatidine Analogue 2α4β2290 rsc.org
(-)-7-methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.3 ebi.ac.uk
Azabicyclo[2.2.1]heptane Derivativeα4β20.46 nih.gov
Azabicyclo[2.2.1]heptane Derivativeα3β44.4 nih.gov
Azabicyclo[2.2.1]heptane Derivativeα77.6 nih.gov

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors and Lead Optimization

The 2-azabicyclo[2.2.1]heptane scaffold has been successfully employed in the design of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. Molecular modeling and structure-activity relationship (SAR) studies have guided the development of these inhibitors. nih.gov

A notable example is the development of Neogliptin, a compound that incorporates a 2-azabicyclo[2.2.1]heptane moiety linked to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govdiva-portal.org This compound emerged from a lead optimization campaign and demonstrated potent DPP-4 inhibition with an IC₅₀ value of 16.8 nM, which is more potent than established drugs like vildagliptin (B1682220) and sitagliptin. nih.gov The design strategy focused on interactions with key residues in the DPP-4 active site. nih.gov Further lead optimization of the neogliptin scaffold, such as the introduction of 1,2,4-oxadiazole (B8745197) substituents, has led to even more potent inhibitors, with one derivative showing an IC₅₀ of 4.3 nM and high selectivity over related proteases like DPP-8 and DPP-9. nih.govmdpi.com

Impact of Stereoisomerism on DPP-4 Inhibition and Stability

Stereochemistry plays a critical role in the potency and stability of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. The rigid, chiral nature of the scaffold allows for the synthesis of distinct stereoisomers, which can exhibit significantly different biological activities. researchgate.net

In the development of neogliptin and its analogues, the stereochemistry of the 3-substituted 2-azabicyclo[2.2.1]heptane core was found to be crucial for optimal binding to the DPP-4 enzyme. nih.gov The (R)-configuration of the 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid portion is a common feature among potent gliptins. When combined with the bicyclic scaffold, specific stereoisomers show superior inhibitory activity. nih.govnih.gov Furthermore, the stereochemical arrangement influences the compound's stability. For example, neogliptin is stable in aqueous solutions due to a low potential for intramolecular cyclization, a degradation pathway that can inactivate similar inhibitors and form diketopiperazines. nih.govdiva-portal.org This stability is a direct consequence of the fixed stereochemical relationship between the amine and the nitrile group imposed by the rigid bicyclic structure. nih.gov

Investigation of Sigma Receptor (σ₁R and σ₂R) Ligands

Azabicyclo[2.2.1]heptane Frameworks for Sigma Receptor Selectivity

The azabicyclo[2.2.1]heptane framework has proven to be a valuable scaffold for developing ligands with selectivity for sigma receptor subtypes, σ₁R and σ₂R. publish.csiro.au These receptors are implicated in a variety of central nervous system functions and are targets for neuropsychiatric and neurodegenerative diseases, as well as cancer.

The following table summarizes the binding affinities of selected azabicyclo[2.2.1]heptane derivatives for σ₁ and σ₂ receptors.

Compoundσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
N-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane145010201.42 publish.csiro.au
N-phenethyl-2-azabicyclo[2.2.1]heptane103512.02 publish.csiro.au

Steric and Electronic Influences on Sigma Receptor Binding

The rigid framework of azabicyclo[2.2.1]heptane has been utilized to investigate the steric and electronic requirements of sigma (σ) receptor binding sites. Structure-activity relationship studies have provided valuable insights into how modifications of this scaffold influence binding affinity and selectivity.

Research into polycarbocyclic amines has shown that both steric bulk and electronic features play a crucial role in sigma receptor affinity. When the azabicyclo[2.2.1]heptane polycycle was introduced as a less sterically bulky alternative to larger moieties like trishomocubane, a general reduction in binding affinity at both σ1 and σ2 receptors was observed. publish.csiro.au However, this modification also highlighted the azabicyclo[2.2.1]heptane framework as a promising scaffold for the development of selective σ2 receptor agonists. publish.csiro.au

Further studies have demonstrated that subtype discrimination can be achieved with analogues that incorporate benzylic substituents. The introduction of electron-rich functional groups, such as a methoxy (B1213986) group, was found to improve σ1 receptor affinity. publish.csiro.au This observation underscores the importance of electronic properties in tuning the selectivity of these ligands. The high σ1R affinity of a cyclohexyl-derived azabicyclo[2.2.1]heptane further supported this electronic argument. publish.csiro.au

Other Receptor Target Modulations and Enzyme Inhibition Studies

Orexin-1 Receptor Antagonists

The azabicyclo[2.2.1]heptane scaffold has been instrumental in the development of selective antagonists for the orexin-1 receptor (OX1R), which is implicated in conditions such as addiction, panic, and anxiety. nih.govacs.orgebi.ac.uk Researchers have successfully optimized nonselective dual orexin (B13118510) receptor antagonists (DORAs) based on this scaffold into orally bioavailable and brain-penetrating selective OX1R antagonists (SORA-1s). nih.govresearchgate.net

This optimization effort led to the discovery of JNJ-54717793, a clinical development candidate. nih.govacs.org The key to achieving selectivity for OX1R over OX2R was determined to be the linkage of a 2-amino pyridine to the azabicyclo[2.2.1]heptane core. nih.gov The in vitro binding affinities of several synthesized compounds at human orexin receptors illustrate the impact of various substituents on potency and selectivity.

In Vitro Binding Affinity of Substituted Azabicyclo[2.2.1]heptane Derivatives at Human Orexin Receptors. nih.gov
CompoundSubstituent GroupOX1R Ki (nM)OX2R Ki (nM)Selectivity (OX2/OX1)
JNJ-54717793(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl2.51300520
Compound A(2-pyridyl)carbonyl1050050
Compound B(3-fluorophenyl)carbonyl5.025050

GABA Aminotransferase Inhibitors

The azabicyclo[2.2.1]heptane framework serves as a crucial precursor in the synthesis of inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. Specifically, the bicyclic γ-lactam (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam, is a versatile starting material. This chiral intermediate is used to prepare potent, mechanism-based inactivators of GABA-AT, such as five-membered analogs of 4-amino-5-halopentanoic acids. researchgate.net The rigid structure of the bicyclic precursor is essential for establishing the precise stereochemistry required for the biological activity of the final inhibitors.

Antiviral Activities of Sulfonamide-Containing Azabicyclo[2.2.1]heptane Derivatives

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold incorporating sulfonamide moieties have shown promising antiviral activities. nih.govmdpi.com Chiral N-heterocycles based on arylsulfonamides have been synthesized and evaluated against various viruses. nih.govresearchgate.net For instance, 2-azabicyclo[2.2.1]heptane derivatives containing dansyl- and biphenylsulfonamide fragments have demonstrated notable activity against the Encephalomyocarditis virus (EMCV) and Human parainfluenza virus 3 (HPIV-3). nih.govmdpi.com

The antiviral efficacy of these compounds is quantified by their IC50 (half-maximal inhibitory concentration) and SI (selectivity index) values, which indicate potency and safety margin, respectively. nih.gov

Antiviral Activity of Sulfonamide-Containing 2-Azabicyclo[2.2.1]heptane Derivatives. nih.govmdpi.com
CompoundVirusIC50 (µM)Selectivity Index (SI)
Biphenylsulfonamide Derivative (6)EMCV18.3 ± 2.019.6
HPIV-31.5 ± 0.22.8
Dansylsulfonamide DerivativeEMCV22.0 ± 2.640.3

Furthermore, the 2-azabicyclo[2.2.1]heptane structure is a component of more complex antiviral agents. Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, incorporates a (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl moiety as part of its intricate structure. nih.gov

Potential Antimicrobial Applications of Bicyclic Compounds

The unique, cage-like structure of azabicyclo[2.2.1]heptane derivatives makes them attractive scaffolds for the development of novel antimicrobial agents. researchgate.net While research is ongoing, related bicyclic systems have demonstrated significant antimicrobial potential. For example, novel fluoroquinolones incorporating a 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl) moiety have shown superior antibacterial activity against both susceptible and multidrug-resistant bacterial strains compared to clinically used antibiotics. researchgate.net Additionally, pleuromutilin (B8085454) derivatives featuring an azabicyclo[2.2.1]heptyl group are being explored for their antimicrobial properties. google.com These findings suggest that the rigid bicyclic framework can be effectively utilized in the design of new classes of antibacterial drugs.

Azabicyclo[2.2.1]heptane Systems as Conformationally Constrained Amino Acid Analogues and Peptidomimetics

The inherent rigidity of the azabicyclo[2.2.1]heptane ring system makes it an excellent scaffold for the synthesis of conformationally constrained amino acid analogues and peptidomimetics. nih.govuni-regensburg.de By locking the torsional angles of the peptide backbone, these analogues are invaluable tools for studying peptide-receptor interactions and for designing peptides with enhanced stability and specific secondary structures. nih.gov

Derivatives such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are well-established as constrained proline analogues. The bicyclic structure mimics the pyrrolidine (B122466) ring of proline but with significantly reduced conformational flexibility. This has been exploited in the synthesis of peptidomimetics to enforce specific structural motifs. nih.gov

Furthermore, the scaffold has been used to create analogues of other amino acids, such as glutamic acid. acs.orgnih.gov A key application is the use of these systems to stabilize specific peptide conformations. Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine can favor a β-strand-like extended conformation of the adjacent amino acid. researchgate.net This provides a powerful strategy for the de novo design of β-strand-mimicking structures, which are important in understanding protein folding and aggregation. researchgate.net

Role as Pharmaceutical Intermediates and Building Blocks in Complex Molecule Synthesis

The rigid bicyclic structure of the 1-azabicyclo[2.2.1]heptane core makes it a valuable scaffold in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The specific stereoisomer, this compound, and its derivatives are significant as chiral building blocks in the synthesis of more complex, biologically active molecules.

The utility of this scaffold is prominently highlighted by its ketone precursor, 1-Azabicyclo[2.2.1]heptan-3-one. This ketone is a versatile intermediate in the synthesis of a variety of pharmaceutical agents. lookchem.com The presence of the ketone functional group allows for a range of chemical modifications, making it a key starting material for creating more complex molecular architectures. Consequently, this compound, which can be synthesized from the ketone, is also a critical intermediate, offering a hydroxyl group for further synthetic transformations.

The applications of the 1-azabicyclo[2.2.1]heptane core, primarily derived from its 3-one and 3-ol derivatives, span several therapeutic areas. These include neurological disorders, neurodegenerative diseases, and oncology. lookchem.com The rigid framework of the scaffold is instrumental in designing molecules that can fit into specific binding pockets of enzymes and receptors.

Below is a table summarizing the role of the closely related intermediate, 1-Azabicyclo[2.2.1]heptan-3-one, in the synthesis of various classes of therapeutic agents. This illustrates the potential applications of this compound as a subsequent building block.

Therapeutic Target/ApplicationSynthesized Compound ClassRole of 1-Azabicyclo[2.2.1]heptan-3-one
Neuronal Nicotinic Acetylcholine ReceptorsSpirocyclic quinuclidinyl-Δ2-isoxazolinesSynthetic Intermediate
Progranulin-Associated DisordersIsoquinoline derivativesPrecursor
Cancer (Cell Cycle Regulation)N-pyridinyl carboxamides (CDK inhibitors)Synthetic Intermediate
Lysosomal Storage DiseasesGlucosylceramide synthase inhibitorsBuilding Block

This table presents data on the applications of 1-Azabicyclo[2.2.1]heptan-3-one, the direct synthetic precursor to this compound. lookchem.com

The synthesis of enantiomerically pure forms of 1-azabicyclo[2.2.1]heptane derivatives is essential for producing specific stereoisomers that exhibit the desired biological activities. The defined stereochemistry of this compound makes it a particularly important chiral pool starting material. Its unique three-dimensional structure is a key feature in molecular recognition, where a drug molecule interacts with its biological target in a "lock and key" fashion.

The broader class of azabicyclo[2.2.1]heptane derivatives has been utilized in the development of treatments for a range of conditions. For instance, 7-azabicyclo[2.2.1]heptane derivatives are relevant in the development of inhibitors for plasmepsin in malaria and for the sigma-2 receptor in CNS disorders. bohrium.com Furthermore, the 2-azabicyclo[2.2.1]heptane system is a component of Ledipasvir, a potent inhibitor of the NS5A protein used in the treatment of Hepatitis C. bohrium.com These examples underscore the significance of the azabicyclo[2.2.1]heptane scaffold as a privileged structure in medicinal chemistry.

Computational Approaches in the Study of 1r,3r,4s 1 Azabicyclo 2.2.1 Heptan 3 Ol and Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as an analogue of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol, will bind to the active site of a protein receptor. This technique allows researchers to visualize and analyze the binding mode, affinity, and specific molecular interactions between the ligand and its target.

The process begins with the three-dimensional structures of both the ligand and the target receptor, which can be obtained from crystallographic data or generated through homology modeling. Docking algorithms then systematically explore various possible orientations and conformations of the ligand within the receptor's binding pocket, scoring each pose based on a force field that estimates the binding energy.

For instance, in studies of related azabicyclic compounds targeting specific enzymes or receptors, docking simulations have successfully identified key interactions. researchgate.netacs.org These simulations revealed that the rigid azabicyclic core orients the substituents in a precise three-dimensional arrangement, which can enhance binding to biological targets. Key interactions frequently observed include hydrogen bonds between the hydroxyl or amine groups of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the bicyclic scaffold itself. acs.org In the discovery of novel inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies of azabicyclo[3.2.1]octane derivatives showed that the ligand's binding was stabilized by a network of hydrogen bonds and hydrophobic contacts within the enzyme's active site. acs.org

Interaction TypeLigand MoietyReceptor Residue ExampleReference
Hydrogen BondingHydroxyl group (-OH)Aspartic Acid, Serine acs.org
Hydrogen BondingBridgehead NitrogenPolar residues
Hydrophobic InteractionsBicyclic carbon cageLeucine, Valine, Phenylalanine acs.org
Ionic InteractionsProtonated NitrogenGlutamic Acid, Aspartic AcidN/A

This table presents typical molecular interactions predicted by docking simulations for azabicyclic scaffolds.

Quantum Chemical Calculations for Elucidating Electronic and Steric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of the intrinsic electronic and steric properties of this compound. These methods solve approximations of the Schrödinger equation to map the electron density distribution, determine molecular orbital energies, and calculate various physicochemical properties.

These calculations are crucial for understanding the reactivity and intermolecular interactions of the molecule. For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate regions of the molecule susceptible to nucleophilic or electrophilic attack. The electrostatic potential map reveals the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas that are critical for molecular recognition and binding.

Calculated PropertyComputational MethodSignificanceReference
Electron Density DistributionDensity Functional Theory (DFT)Reveals charge distribution and electrostatic potential.
Molecular Orbital Energies (HOMO/LUMO)DFT, Hartree-FockPredicts reactivity and electronic transition properties. researchgate.net
Strain EnergyAb initio methods, DFTQuantifies the inherent instability due to ring structure.
Geometrical Parameters (Bond lengths, angles)DFTProvides the lowest energy, optimized 3D structure. researchgate.net
NMR Chemical ShiftsGauge-Independent Atomic Orbital (GIAO)Aids in structure confirmation by comparing with experimental data. researchgate.net

This table summarizes key properties of azabicyclic compounds elucidated through quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For analogues of this compound, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. drugdesign.org

The construction of a QSAR model involves four main steps: (1) compiling a dataset of compounds with measured biological activities, (2) calculating a set of molecular descriptors for each compound, (3) developing a mathematical equation linking the descriptors to the activity, and (4) validating the model's predictive power. drugdesign.org Descriptors can encode various aspects of the molecule, including steric (e.g., molar volume), electronic (e.g., polarizability), and hydrophobic (e.g., logP) properties. wisdomlib.org

For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to related 8-azabicyclo[3.2.1]octane analogues. nih.gov These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a visual guide for rational drug design. nih.gov The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Descriptor TypeExample DescriptorInformation EncodedReference
StericMolar Refractivity (MR)Molecular volume and polarizability. wisdomlib.org
ElectronicDipole MomentPolarity and charge distribution.N/A
HydrophobicLogPPartition coefficient between octanol (B41247) and water.N/A
TopologicalWiener IndexMolecular branching and size.N/A
3D (CoMFA/CoMSIA)Steric and Electrostatic Fields3D shape and charge distribution. nih.gov

This table lists common descriptors used in QSAR studies of bioactive compounds.

Conformational Landscape Exploration through Advanced Computational Chemistry Methods

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. While the 1-azabicyclo[2.2.1]heptane core is known for its rigidity, computational methods are essential for exploring its conformational landscape and understanding the subtle but important structural variations.

The rigid bicyclic system of this compound significantly limits its conformational freedom compared to more flexible acyclic or monocyclic molecules. nih.gov Computational studies have confirmed that the core structure adopts a strained, boat-like conformation. Advanced methods, such as molecular dynamics simulations or systematic conformational searches, can be used to identify the global minimum energy conformation and the relative energies of other accessible conformations.

These studies are particularly important for understanding the preferred orientation of substituents. For the title compound, a key conformational question is the orientation of the hydroxyl group at the C3 position. Computational energy calculations can determine the relative stability of different rotamers of this group, which can be critical for its ability to form hydrogen bonds within a receptor's active site. This detailed conformational knowledge is vital for building accurate pharmacophore models and for ensuring that the ligand conformation used in docking simulations is energetically feasible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.